3-Bromo-6-fluoro-2-nitrophenylacetonitrile
Description
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is a halogenated aromatic nitrile with a molecular formula of C₈H₃BrFNO₂. The compound features a benzene ring substituted with bromine (position 3), fluorine (position 6), a nitro group (position 2), and an acetonitrile moiety. Its structure combines electron-withdrawing groups (NO₂, Br, F) and a nitrile functional group, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H4BrFN2O2 |
|---|---|
Molecular Weight |
259.03 g/mol |
IUPAC Name |
2-(3-bromo-6-fluoro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFN2O2/c9-6-1-2-7(10)5(3-4-11)8(6)12(13)14/h1-2H,3H2 |
InChI Key |
DSESXPXUBARPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC#N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-bromo-6-fluorobenzene to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the acetonitrile group is introduced. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-6-fluoro-2-nitrophenylacetonitrile.
Reduction: The reduction of the nitro group yields 3-bromo-6-fluoro-2-aminophenylacetonitrile.
Oxidation: Oxidation reactions can lead to the formation of various oxidized derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitrophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-6-fluoro-2-nitrophenylacetonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines three electron-withdrawing groups (Br, F, NO₂), whereas analogs like 2-(3-Bromo-4-fluorophenyl)acetonitrile lack the nitro group .
- Substituent positions significantly alter electronic and steric effects. For example, the nitro group at position 2 in the target compound enhances para-directing effects compared to methyl-substituted analogs like 2-Bromo-4-fluoro-5-methylbenzonitrile .
Physicochemical Properties
Analysis :
- The nitro group increases molecular polarity and melting point compared to non-nitro analogs.
- Bromine and fluorine substituents reduce solubility in aqueous media but enhance stability in organic solvents .
Biological Activity
3-Bromo-6-fluoro-2-nitrophenylacetonitrile is a compound of significant interest in chemical and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activity, drawing from diverse sources.
The molecular formula of this compound is , with a molecular weight of approximately 232.03 g/mol. The compound features a phenyl ring substituted with bromine, fluorine, and nitro groups, alongside an acetonitrile moiety. The specific arrangement of these substituents contributes to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. A generalized pathway may include:
- Nitration : Introduction of the nitro group at the 2-position of the phenyl ring.
- Bromination : Substitution at the 3-position with bromine.
- Fluorination : Introduction of fluorine at the 6-position.
- Acetonitrile Formation : Incorporation of the acetonitrile group.
This synthetic route allows for the creation of a compound with distinct biological properties, which can be further explored for various applications.
Research indicates that compounds similar to this compound can interact with biological targets such as enzymes and receptors. For instance, studies on related compounds have shown that halogenated nitrophenylacetonitriles can act as enzyme inhibitors or receptor modulators, potentially influencing pathways involved in inflammation and immune responses .
Case Studies
- Toll-Like Receptor (TLR) Modulation : A study investigating TLR agonists identified that certain nitrophenyl derivatives could selectively activate TLR pathways, leading to enhanced cytokine production. This suggests that this compound may exhibit similar properties, promoting immune responses in therapeutic contexts .
- Antimicrobial Activity : In a comparative analysis of various halogenated compounds, some derivatives demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogens in the structure is often linked to increased lipophilicity and membrane permeability, enhancing bioactivity against microbial targets.
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
